Bienvenue dans la boutique en ligne BenchChem!

1-Boc-azepan-4-carboxylic acid hydrazide

Medicinal chemistry Glycosidase inhibition Scaffold hopping

1-Boc-azepan-4-carboxylic acid hydrazide (CAS 1408074-80-5) is a bifunctional synthetic intermediate that integrates a seven-membered azepane ring, a Boc (tert-butyloxycarbonyl) protecting group, and a reactive hydrazide moiety within a single scaffold (C12H23N3O3, MW 257.33 g/mol). The azepane core is a privileged scaffold in medicinal chemistry, with over 20 FDA-approved azepane-based drugs targeting diverse indications including cancer, CNS disorders, and infectious diseases.

Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
CAS No. 1408074-80-5
Cat. No. B1403525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-azepan-4-carboxylic acid hydrazide
CAS1408074-80-5
Molecular FormulaC12H23N3O3
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)C(=O)NN
InChIInChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-4-5-9(6-8-15)10(16)14-13/h9H,4-8,13H2,1-3H3,(H,14,16)
InChIKeyQMPOWYLAZSUMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-azepan-4-carboxylic acid hydrazide (CAS 1408074-80-5): A Dual-Functional Azepane-Hydrazide Building Block for Drug Discovery


1-Boc-azepan-4-carboxylic acid hydrazide (CAS 1408074-80-5) is a bifunctional synthetic intermediate that integrates a seven-membered azepane ring, a Boc (tert-butyloxycarbonyl) protecting group, and a reactive hydrazide moiety within a single scaffold (C12H23N3O3, MW 257.33 g/mol) [1]. The azepane core is a privileged scaffold in medicinal chemistry, with over 20 FDA-approved azepane-based drugs targeting diverse indications including cancer, CNS disorders, and infectious diseases [2]. The hydrazide functionality enables chemoselective conjugation chemistry via hydrazone formation, while the Boc group provides orthogonal protection for controlled deprotection under mild acidic conditions . This compound is commercially available from multiple suppliers at ≥95% purity, serving as a key intermediate for the synthesis of compound libraries, aza-peptides, and PROTAC-like heterobifunctional molecules [1].

Why 1-Boc-azepan-4-carboxylic acid hydrazide Cannot Be Replaced by Simpler Piperidine, Carboxylic Acid, or Acyclic Analogs


Generic substitution with structurally related analogs introduces critical functional deficits that cannot be remedied by downstream chemistry. Replacing the seven-membered azepane ring with a six-membered piperidine (e.g., 1-Boc-isonipecotic acid hydrazide, CAS 187834-88-4) alters conformational flexibility, ring pKa, and target binding geometry—as demonstrated by the ~2.15-fold difference in β-glucosidase inhibition between azepane (IC50 80 µM) and piperidine (IC50 172 µM) iminosugar analogs [1]. Substituting the hydrazide with a carboxylic acid (e.g., 1-Boc-azepane-4-carboxylic acid, CAS 868284-36-0) eliminates the capacity for chemoselective hydrazone conjugation to aldehydes and ketones, a reaction widely exploited in bioconjugation, fragment-based drug discovery, and targeted protein degradation [2]. Using acyclic Boc-hydrazide (tert-butyl carbazate, CAS 870-46-2) discards the conformational pre-organization and stereochemical exit vectors provided by the cyclic azepane scaffold, which are essential for lead optimization campaigns targeting chiral binding pockets [3]. Each structural feature of 1-Boc-azepan-4-carboxylic acid hydrazide serves an orthogonal, non-redundant function in synthetic methodology and molecular recognition; substitution results in a loss of dimensionality that cannot be recovered through alternative protection or activation strategies.

Quantitative Differentiation of 1-Boc-azepan-4-carboxylic acid hydrazide Against Closest Analogs


Ring Size Differentiation: Azepane (7-Membered) vs. Piperidine (6-Membered) Confers Divergent Biological Potency

In a cross-study comparison of stereochemically matched iminosugar analogs, the seven-membered azepane ring L-ido-azepane (40b) exhibited an IC50 of 80 µM against β-glucosidase, whereas the corresponding six-membered piperidine drug miglustat (40a) showed an IC50 of 172 µM under comparable assay conditions [1]. This represents an approximately 2.15-fold superior inhibitory potency for the azepane core. The enhanced activity is attributed to the greater conformational flexibility of the seven-membered ring, enabling more favorable accommodation within the enzyme active site [1]. In a separate head-to-head study of histamine H3 receptor ligands, the azepane derivative 1-(5-(4-phenylphenoxy)pentyl)azepane (16) and the piperidine analog 1-(5-(4-phenylphenoxy)pentyl)piperidine (14) were directly compared: the piperidine showed modestly higher binding affinity (Ki = 25 nM vs. Ki = 34 nM), yet the azepane demonstrated superior in vivo functional antagonism (ED50 = 1.75 mg/kg vs. ED50 = 2.72 mg/kg, a 1.55-fold improvement) in a rat dipsogenia model [2]. These data demonstrate that ring size is not a tunable parameter—it fundamentally alters both in vitro potency and in vivo pharmacodynamics.

Medicinal chemistry Glycosidase inhibition Scaffold hopping

Lipophilicity (XLogP3) Optimization: Balanced logP Profile Relative to Piperidine and Carboxylic Acid Analogs

Computed partition coefficients (XLogP3) reveal that 1-Boc-azepan-4-carboxylic acid hydrazide occupies a favorable intermediate lipophilicity space (XLogP3 = 0.5) compared to its closest analogs [1]. The direct piperidine analog (1-Boc-isonipecotic acid hydrazide, CAS 187834-88-4) is more hydrophilic (XLogP3 = 0.1), while the carboxylic acid analog (1-Boc-azepane-4-carboxylic acid, CAS 868284-36-0) is substantially more lipophilic (XLogP3 = 1.5) [2][3]. The 0.4 log unit increase over the piperidine analog reflects the additional methylene unit in the azepane ring, contributing to enhanced membrane permeability without crossing the lipophilicity threshold (XLogP3 > 3) associated with increased promiscuity and toxicity risk. Conversely, the 1.0 log unit decrease relative to the carboxylic acid analog reflects the hydrazide's additional polarity (HBD count: 2 vs. 1), which improves aqueous solubility. The acyclic Boc-hydrazide (tert-butyl carbazate, CAS 870-46-2) has XLogP3 = 0.2 but lacks the cyclic scaffold necessary for conformational pre-organization [4].

Physicochemical property optimization Drug-likeness Permeability-solubility balance

Hydrazide vs. Carboxylic Acid Functionality: Chemoselective Conjugation Enabled by the Hydrazide Warhead

The hydrazide functional group of the target compound enables chemoselective, bioorthogonal conjugation to aliphatic and aromatic aldehydes and ketones via hydrazone bond formation—a reaction that the carboxylic acid analog (1-Boc-azepane-4-carboxylic acid, CAS 868284-36-0) cannot perform without prior activation with coupling reagents (e.g., EDC/HOBt) [1]. Hydrazide-aldehyde/ketone conjugation proceeds under mild aqueous conditions (pH 4.5–6.5) and generates a hydrazone linkage that is relatively stable when formed with ketones, with reaction rates for aldehyde substrates being faster than for ketones [1]. In contrast, the carboxylic acid requires activation to an acyl chloride, mixed anhydride, or active ester for amide bond formation, introducing additional synthetic steps, racemization risk, and incompatibility with base-sensitive substrates . This difference is operationally significant: the hydrazide enables one-step, protecting-group-free conjugation in the presence of unprotected hydroxyls, amines, and thiols, whereas the acid form demands orthogonal protection strategies . Furthermore, the Boc group on the azepane nitrogen remains intact during hydrazone formation, allowing subsequent N-deprotection under orthogonal acidic conditions (TFA/DCM) to reveal the secondary amine for further diversification .

Bioconjugation chemistry Hydrazone ligation Chemoselective labeling

Commercial Availability and Purity Benchmarking Against Direct Analogs

1-Boc-azepan-4-carboxylic acid hydrazide is commercially available from multiple independent suppliers with verified purity specifications of 95%+ (AKSci, Catalog 1446DW) and 98% (Leyan, Catalog 1128235) . The compound is stocked and shipped from US-based and Asia-based distribution centers, with standard pack sizes ranging from 1 g to 100 g . In contrast, the closest functional analog, 1-Boc-isonipecotic acid hydrazide (piperidine analog, CAS 187834-88-4), is available at somewhat lower cost—approximately $12/g (AKSci, 95%) —but offers a six-membered ring scaffold with different conformational and pharmacological properties (see Evidence Item 1). The carboxylic acid analog (1-Boc-azepane-4-carboxylic acid, CAS 868284-36-0) is available at a premium (≥$270/g from some suppliers, 97% purity), reflecting the absence of the hydrazide functionality that commands additional synthetic steps . The acyclic Boc-hydrazide (tert-butyl carbazate, CAS 870-46-2) is the least expensive option (<$5/g for bulk) but lacks the cyclic scaffold entirely . The target compound occupies a unique procurement niche: it provides the azepane scaffold, hydrazide reactivity, and Boc protection in a single, ready-to-use building block, eliminating the need for multi-step in-house synthesis of the protected hydrazide from the acid precursor.

Chemical procurement Supply chain reliability Building block sourcing

High-Value Application Scenarios for 1-Boc-azepan-4-carboxylic acid hydrazide Based on Quantitative Differentiation Evidence


Scaffold-Hopping Libraries for CNS Drug Discovery Targeting GPCRs and Kinases with Defined Azepane Geometry

The 2.15-fold potency advantage of the azepane scaffold over the piperidine analog in enzyme inhibition, combined with the superior in vivo pharmacodynamics observed in H3 receptor antagonism (ED50 1.75 mg/kg for azepane vs. 2.72 mg/kg for piperidine), makes 1-Boc-azepan-4-carboxylic acid hydrazide an ideal core building block for CNS-targeted scaffold-hopping libraries [1][2]. The intermediate XLogP3 of 0.5 and TPSA of 84.7 Ų position the compound favorably for blood-brain barrier penetration, while the Boc-protected secondary amine allows late-stage diversification after hydrazide conjugation. Research groups can generate focused libraries of 50–200 azepane-hydrazide derivatives by reacting the hydrazide warhead with structurally diverse aldehydes and ketones, followed by Boc deprotection and N-functionalization. The resulting library members retain the privileged azepane geometry while exploring chemical space around the hydrazone linkage, enabling systematic SAR studies that are not accessible with piperidine or carboxylic acid analogs . Typical application: fragment-based lead optimization for CNS GPCR targets where ring size and conformational flexibility are critical parameters.

PROTAC Linker Attachment and Heterobifunctional Degrader Synthesis via Orthogonal Hydrazide Conjugation

The hydrazide functional group uniquely enables chemoselective, bioorthogonal conjugation to carbonyl-containing ligands under mild conditions (aqueous buffer, pH 4.5–6.5, no coupling reagents) [3]. This reactivity profile is ideally suited for constructing PROTAC (PROteolysis-TArgeting Chimera) molecules and other heterobifunctional degraders where two distinct ligands must be connected via a linker without cross-reactivity at either warhead. The Boc-protected azepane nitrogen remains inert during hydrazone formation, allowing a three-step PROTAC assembly: (1) conjugation of the hydrazide to an aldehyde/ketone-functionalized target-protein ligand, (2) Boc deprotection with TFA/DCM, and (3) coupling of the liberated azepane amine to an E3 ligase ligand via amide bond formation or reductive amination [3]. This orthogonal protection strategy eliminates the need for complex protecting group schemes that plague conventional PROTAC synthesis. The azepane ring additionally provides a rigid, defined exit vector between the two ligands, facilitating computational modeling of ternary complex formation. For CROs and biotech companies building targeted protein degradation platforms, this building block consolidates three synthetic steps into a single commercially available intermediate.

Aza-Peptide and Hydrazinopeptide Synthesis Exploiting Controlled Hydrazide Reactivity

The hydrazide moiety of 1-Boc-azepan-4-carboxylic acid hydrazide serves as a direct precursor for aza-peptide synthesis via the acyl azide coupling method, a well-established strategy for introducing aza-amino acid residues that confer enhanced metabolic stability and protease resistance to peptide therapeutics [4]. Conversion of the hydrazide to the corresponding acyl azide (using NaNO2/HCl or tert-butyl nitrite) followed by coupling with amino acid esters yields aza-peptides with the azepane scaffold incorporated at a defined position. The Boc protection on the azepane nitrogen is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS), enabling on-resin assembly of complex sequences [4]. This application leverages the unique combination of a cyclic conformationally constrained scaffold and a reactive hydrazide handle, differentiating it from both linear Boc-hydrazide reagents (which lack conformational constraint) and azepane-carboxylic acid building blocks (which require activation and cannot form aza-peptide bonds). The resulting azepane-containing aza-peptides are of particular interest for developing long-acting peptide therapeutics where the seven-membered ring confers resistance to endopeptidase cleavage while the aza-amino acid bond blocks carboxypeptidase degradation.

Covalent Fragment Screening Libraries via Reversible Hydrazone Formation

The hydrazide functionality enables the construction of dynamic combinatorial libraries through reversible hydrazone formation with aldehyde-bearing fragments, a powerful approach for identifying low-affinity fragment hits that can be subsequently optimized into high-affinity leads [3]. In a typical covalent fragment screen, 1-Boc-azepan-4-carboxylic acid hydrazide is incubated with a panel of 100–500 structurally diverse aldehydes in the presence of a target protein under mildly acidic conditions (pH 5.5–6.5). The reversible nature of hydrazone formation allows thermodynamic equilibration, selectively enriching high-affinity fragment-hydrazide conjugates that can be detected by mass spectrometry or NMR. The azepane scaffold contributes additional binding energy and conformational pre-organization compared to acyclic hydrazide linkers, potentially increasing the hit rate for targets with shallow or conformationally demanding binding sites. After hit identification, the Boc group is removed to reveal the azepane amine for further optimization. This application is particularly relevant for targets considered 'undruggable' by conventional screening, where covalent fragment approaches have demonstrated success in identifying novel binding pockets [5].

Quote Request

Request a Quote for 1-Boc-azepan-4-carboxylic acid hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.